molecular formula C16H15N5O2 B11616559 N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide

N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide

Cat. No.: B11616559
M. Wt: 309.32 g/mol
InChI Key: BOXBJICKVKJLEP-VCHYOVAHSA-N
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Description

N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or glacial acetic acid under reflux conditions . The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can inhibit enzyme activity by binding to the active site . Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and prevent oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific structural features, which include a benzodiazole ring fused with a pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N5O2/c1-20-13-4-3-11(9-14(13)21(2)16(20)23)10-18-19-15(22)12-5-7-17-8-6-12/h3-10H,1-2H3,(H,19,22)/b18-10+

InChI Key

BOXBJICKVKJLEP-VCHYOVAHSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)N(C1=O)C

Origin of Product

United States

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